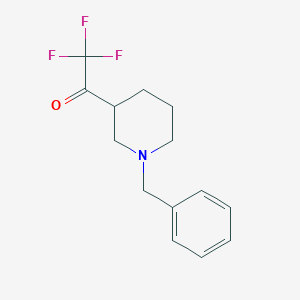

1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Piperidones, such as the one in your query, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .

Synthesis Analysis

The synthesis of piperidone derivatives has been a subject of considerable research. Various methods have been developed for the synthesis of position isomeric piperidones and their derivatives .Chemical Reactions Analysis

The chemical reactions involving piperidone derivatives can be quite diverse, depending on the specific compound and the conditions. For example, during the synthetic process development studies of benidipine hydrochloride, a related compound, process-related impurities were detected .Physical And Chemical Properties Analysis

The physical and chemical properties of piperidone derivatives can vary widely. For example, “(1-Benzylpiperidin-3-yl)methanol” has a molecular weight of 205.30 g/mol .科学的研究の応用

Chemoenzymatic Synthesis in Drug Development

1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone derivatives have been used in the chemoenzymatic synthesis of pharmaceutical compounds. For instance, a study conducted by González-Martínez, Gotor, and Gotor‐Fernández (2019) utilized 1‐aryl‐2,2,2‐trifluoroethanones in the bioreduction process to synthesize enantiomerically pure alcohols. This method was crucial in developing a stereoselective route towards Odanacatib, an inhibitor of Cathepsin K, demonstrating the compound's role in synthesizing orally bioavailable drugs (González-Martínez, Gotor, & Gotor‐Fernández, 2019).

Friedel–Crafts Acylation Reaction

Wolf (2008) explored the synthesis of Zifrosilone (a cholinesterase inhibitor for Alzheimer’s disease treatment) via the Friedel–Crafts acylation reaction involving 1-(3-trimethylsilylphenyl)-2,2,2-trifluoroethanone derivatives. This study highlights the application of trifluoroethanone derivatives in synthesizing potential therapeutic agents for neurodegenerative diseases (Wolf, 2008).

Synthesis of Novel Compounds

Borza et al. (2007) identified a derivative of 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone as a potent NR2B subunit-selective antagonist of the NMDA receptor. This compound was used in synthesizing various derivatives to establish structure-activity relationships and improve ADME properties, demonstrating its significance in developing novel neuroactive compounds (Borza et al., 2007).

Novel Synthesis of Dithiatriazines

Kim, Lee, and Kim (1996) utilized 1-aryl-2,2,2-trifluoroethanone oximes in the synthesis of 5-aryl-5-trifluoromethyl-4H-1,3,2,4,6-dithiatriazines. This novel synthesis approach showcases the utility of trifluoroethanone derivatives in the creation of complex heterocyclic compounds (Kim, Lee, & Kim, 1996).

Antibacterial and Antifungal Activities

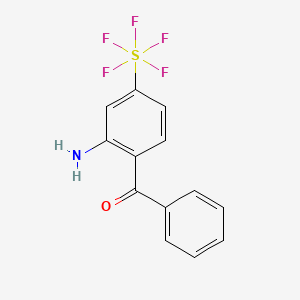

Sujatha, Shilpa, and Gani (2019) conducted a study on N-(4-Chloro-2-trifluoroactyl phenyl) - aminothiazole derivatives synthesized from 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone. This research emphasizes the potential of trifluoroethanone derivatives in creating compounds with significant antibacterial and antifungal activities (Sujatha, Shilpa, & Gani, 2019).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(1-benzylpiperidin-3-yl)-2,2,2-trifluoroethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO/c15-14(16,17)13(19)12-7-4-8-18(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAYNMYZCQZOPDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735097 |

Source

|

| Record name | 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1182349-49-0 |

Source

|

| Record name | 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B1376139.png)

![6-Azaspiro[3.4]octan-2-ylmethanol](/img/structure/B1376145.png)

![(3R,4R)-Rel-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acid](/img/structure/B1376152.png)

![3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B1376154.png)